REACTION_SMILES
|
[CH3:41][CH2:42][O:43][C:44](=[O:45])[CH3:46].[Cl:1][c:2]1[c:3]([NH:31][C:32](=[O:33])[CH2:34][C:35](=[O:36])[C:37]([CH3:38])([CH3:39])[CH3:40])[cH:4][c:5]([NH:8][C:9]([CH:10]([CH2:11][CH3:12])[O:13][c:14]2[c:15]([C:25]([CH3:26])([CH3:27])[CH2:28][CH3:29])[cH:16][c:17]([C:20]([CH3:21])([CH3:22])[CH2:23][CH3:24])[cH:18][cH:19]2)=[O:30])[cH:6][cH:7]1>>[Cl:1][c:2]1[c:3]([NH2:31])[cH:4][c:5]([NH:8][C:9]([CH:10]([CH2:11][CH3:12])[O:13][c:14]2[c:15]([C:25]([CH3:26])([CH3:27])[CH2:28][CH3:29])[cH:16][c:17]([C:20]([CH3:21])([CH3:22])[CH2:23][CH3:24])[cH:18][cH:19]2)=[O:30])[cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCC(Oc1ccc(C(C)(C)CC)cc1C(C)(C)CC)C(=O)Nc1ccc(Cl)c(NC(=O)CC(=O)C(C)(C)C)c1
|
Name
|
|
Type
|
product
|
Smiles
|
CCC(Oc1ccc(C(C)(C)CC)cc1C(C)(C)CC)C(=O)Nc1ccc(Cl)c(N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |